
Spectroscopic Profile of N-Methyl-L-proline: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B554855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methyl-L-proline, a proline derivative with significance as a plant and human metabolite.[1][2]

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis.

This document also outlines the typical experimental protocols employed to obtain such data,

serving as a valuable resource for researchers in the fields of analytical chemistry,

biochemistry, and drug development.

Introduction to N-Methyl-L-proline
N-Methyl-L-proline, also known as (2S)-1-methylpyrrolidine-2-carboxylic acid, is an amino

acid derivative where the amino hydrogen of L-proline is substituted by a methyl group.[1][2] Its

chemical formula is C6H11NO2, with a molecular weight of 129.16 g/mol .[1][3] This compound

is found in various natural sources and plays a role in metabolic pathways.[1] Accurate

spectroscopic characterization is crucial for its identification, quantification, and the study of its

interactions in biological systems.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Methyl-L-proline.
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the

hydrogen and carbon atoms in N-Methyl-L-proline, respectively.

Table 1: ¹H NMR Spectroscopic Data of N-Methyl-L-proline

Chemical Shift (δ) ppm Multiplicity Assignment

3.71-3.65 and 3.55-3.51 m 1H

3.00-2.91 m 1H

2.74 s 3H (N-CH₃)

2.34-2.28 m 1H

1.99-1.78 m 3H

Source: ChemicalBook[2] Note: Spectra were recorded in D₂O at 300 MHz.

Table 2: ¹³C NMR Spectroscopic Data of N-Methyl-L-proline

Chemical Shift (δ) ppm Assignment

173.06 C=O

70.18 CH

55.83 CH₂

40.26 N-CH₃

28.34 CH₂

22.37 CH₂

Source: ChemicalBook[2] Note: Spectra were recorded in CDCl₃ at 75 MHz.
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IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for N-Methyl-L-proline are presented below.

Table 3: IR Spectroscopic Data of N-Methyl-L-proline

Wavenumber (cm⁻¹) Functional Group Assignment

3000-2800 C-H (saturated)

2675 and 2605 Ammonium ion

1669 C=O (Carboxylic acid)

1612 COO⁻ (Carboxylate)

Source: ChemicalBook[2] Note: Spectrum was obtained using a KBr disk.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass

measurement.

Table 4: Mass Spectrometry Data of N-Methyl-L-proline

Parameter Value

Molecular Formula C₆H₁₁NO₂

Molecular Weight 129.16

HRMS (M+) calculated 129.0790

HRMS (M+) found 129.0784

Source: ChemicalBook[2]
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The following sections describe generalized experimental protocols for obtaining the

spectroscopic data presented above. Specific parameters may vary depending on the

instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of N-Methyl-L-proline are dissolved in a deuterated

solvent (e.g., D₂O or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid

interference from proton signals of the solvent itself.

Data Acquisition:

The NMR tube is placed in the spectrometer's magnet.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum

and enhance the signal-to-noise ratio.

The acquisition parameters, such as the number of scans, relaxation delay, and pulse width,

are optimized for the specific sample and nucleus being observed.

Data Processing:

The acquired FID is Fourier transformed to obtain the NMR spectrum.

Phase and baseline corrections are applied to the spectrum.

Chemical shifts are referenced to an internal standard (e.g., TMS).

Integration of the signals in the ¹H NMR spectrum provides information on the relative

number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of N-Methyl-L-proline is finely ground with dry potassium bromide (KBr).
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The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the sample holder of the FTIR

spectrometer.

The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or

acetonitrile, at a low concentration.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

The sample solution is introduced into the mass spectrometer's ion source, where it is

nebulized and ionized to form gaseous ions.

The ions are then guided into the mass analyzer (e.g., a time-of-flight or quadrupole

analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of ions at each m/z value.

Data Processing: The resulting data is presented as a mass spectrum, which is a plot of ion

intensity versus m/z. For high-resolution mass spectrometry, the exact mass is determined and

can be used to deduce the elemental composition.
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like N-Methyl-L-proline.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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